molecular formula C6H12FN B1344753 4-(Fluoromethyl)piperidine CAS No. 259143-04-9

4-(Fluoromethyl)piperidine

Cat. No.: B1344753
CAS No.: 259143-04-9
M. Wt: 117.16 g/mol
InChI Key: NMAWKWXNYXZOPN-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)piperidine is an organic compound with the molecular formula C6H12FN. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a fluoromethyl group attached to the fourth carbon of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Mechanism of Action

Target of Action

Piperidine derivatives, which include 4-(fluoromethyl)piperidine, have been found to exhibit a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been found to interact with various targets leading to changes in cellular functions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmacokinetics

The introduction of fluorine atoms into molecules, including piperidine derivatives, has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy increases metabolic stability .

Result of Action

Piperidine and its derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Action Environment

It’s known that solvent polarity plays a major role in the conformational behavior of fluorinated piperidines . This could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)piperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of fluorinated pyridine derivatives. For example, 4-fluoromethylpyridine can be hydrogenated in the presence of a catalyst such as palladium on carbon or Raney nickel to yield this compound. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group or other reduced forms.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Methyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Fluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.

Comparison with Similar Compounds

    4-(Trifluoromethyl)piperidine: This compound features a trifluoromethyl group instead of a fluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Chloromethyl)piperidine: The presence of a chloromethyl group imparts distinct reactivity compared to the fluoromethyl derivative.

    4-(Bromomethyl)piperidine: Similar to the chloromethyl derivative, but with a bromomethyl group, leading to different chemical behavior.

Uniqueness: 4-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size contribute to the compound’s distinct properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(fluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWKWXNYXZOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630638
Record name 4-(Fluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259143-04-9
Record name 4-(Fluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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